molecular formula C27H47N7O18 B056696 Ashimycin A CAS No. 123482-11-1

Ashimycin A

Cat. No. B056696
M. Wt: 757.7 g/mol
InChI Key: ILBIJYYHQHTSRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ashimycin A is a natural product that is produced by Streptomyces sp. strain TP-A0584. It belongs to the class of macrolide antibiotics and has been found to possess potent antibacterial and antitumor properties. Ashimycin A has a unique chemical structure that makes it a promising candidate for the development of new drugs.

Scientific Research Applications

Ashimycin A as a Streptomycin Analogue

  • A study by Tohma et al. (1989) detailed the discovery of Ashimycin A and B as new streptomycin analogues from the fermentation broth of Streptomyces griseus. The structural determination of these compounds was achieved through NMR spectral analysis and chemical degradations, adding to the understanding of streptomycin analogues (Tohma et al., 1989).

Herbimycin A and Tyrosine Kinase Inhibition

  • Several studies explored the effects of Herbimycin A, an ansamycin antibiotic related to Ashimycin, on tyrosine kinases. Sepp-Lorenzino et al. (1995) demonstrated that Herbimycin A induces a decrease in the cellular activity of transmembrane tyrosine kinase receptors, suggesting its potential as a novel class of drug targeting tyrosine kinases degradation (Sepp-Lorenzino et al., 1995).
  • Further research by Miller et al. (1994) showed that Herbimycin A specifically reduces tyrosine phosphorylation of p185, a tyrosine kinase encoded by the erbB2 gene in human breast cancer cells, leading to its increased degradation (Miller et al., 1994).

Herbimycin A in Leukemia Cell Treatment

  • Honma et al. (1989) found that Herbimycin A, at noncytotoxic concentrations, induced erythroid differentiation in human leukemia cells, highlighting its therapeutic potential in leukemia treatment (Honma et al., 1989).
  • Similarly, Honma et al. (1992) observed that Herbimycin A prolongs the survival of mice inoculated with leukemia cells, suggesting its efficacy in leukemia treatment strategies (Honma et al., 1992).

Specific Inhibition of Protein Tyrosine Kinases

  • Fukazawa et al. (1991) demonstrated that Herbimycin A specifically inhibits cytoplasmic protein tyrosine kinases, providing insights into its selectivity in reversing cell transformation (Fukazawa et al., 1991).

Other Studies

  • Mancini et al. (1997) explored the role of Herbimycin A in inducing cellular differentiation and apoptosis in human colon carcinoma cells, revealing its potential in cancer therapy (Mancini et al., 1997).
  • Uehara et al. (1988) examined the effectiveness of Herbimycin A in reversing the morphologies of cells transformed by various oncogenes, highlighting its selective inhibition against tyrosine kinase oncogenes (Uehara et al., 1988).

properties

CAS RN

123482-11-1

Product Name

Ashimycin A

Molecular Formula

C27H47N7O18

Molecular Weight

757.7 g/mol

IUPAC Name

2-[6-[2-[2,4-bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)-5-(methylamino)oxan-3-yl]oxy-3,4-dihydroxy-5-(hydroxymethyl)oxolane-3-carboxylic acid

InChI

InChI=1S/C27H47N7O18/c1-6-26(45,5-37)19(21(47-6)50-17-10(34-25(30)31)12(38)9(33-24(28)29)13(39)15(17)41)52-20-11(32-2)14(40)16(7(3-35)48-20)51-23-27(46,22(43)44)18(42)8(4-36)49-23/h5-21,23,32,35-36,38-42,45-46H,3-4H2,1-2H3,(H,43,44)(H4,28,29,33)(H4,30,31,34)

InChI Key

ILBIJYYHQHTSRJ-UHFFFAOYSA-N

SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)OC4C(C(C(O4)CO)O)(C(=O)O)O)O)NC)(C=O)O

Canonical SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)OC4C(C(C(O4)CO)O)(C(=O)O)O)O)NC)(C=O)O

synonyms

ashimycin A

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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